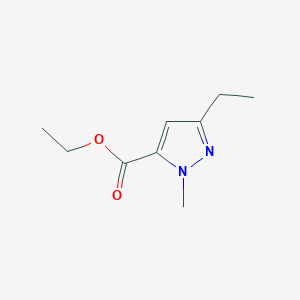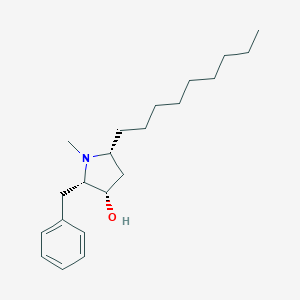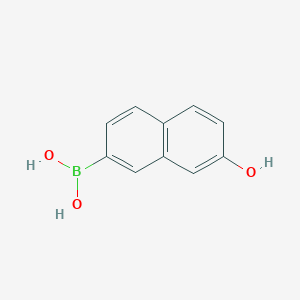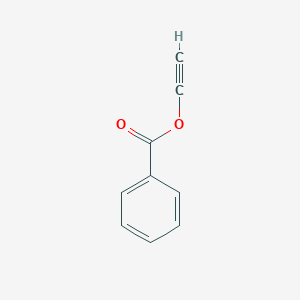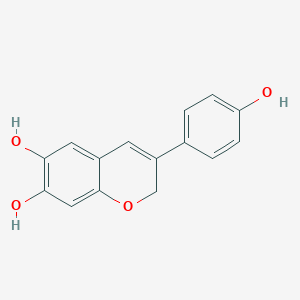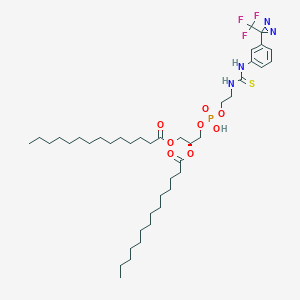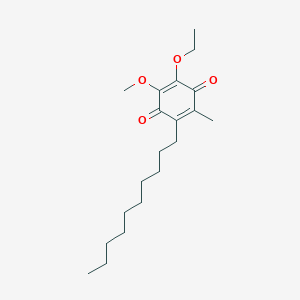
6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone, also known as idebenone, is a synthetic analog of coenzyme Q10. It is a lipophilic molecule that is used in various scientific research applications due to its antioxidant properties and its ability to improve mitochondrial function. Idebenone has also been studied for its potential therapeutic effects in treating various neurological disorders.
Mecanismo De Acción
Idebenone acts as an electron carrier in the mitochondrial respiratory chain, which is responsible for generating ATP, the main energy source for cells. By facilitating electron transfer, 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone can improve mitochondrial function and increase ATP production. Additionally, 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone has been shown to scavenge free radicals and protect against oxidative stress, which can damage cells and contribute to various diseases.
Biochemical and Physiological Effects:
Idebenone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and in human clinical trials. It has also been shown to improve motor function in animal models of Parkinson's disease and in human clinical trials. In addition, 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone has been shown to improve cardiac function in patients with heart failure and to improve exercise tolerance in patients with mitochondrial myopathy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone is its ability to improve mitochondrial function, which can be useful in studying various diseases that are associated with mitochondrial dysfunction. Additionally, 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone has antioxidant properties, which can help protect cells from oxidative stress. However, one limitation of 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone is its lipophilic nature, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone. One area of interest is its potential therapeutic effects in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Friedreich's ataxia. Additionally, 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone may have potential applications in treating other diseases that are associated with mitochondrial dysfunction, such as heart failure and mitochondrial myopathy. Further research is needed to fully understand the mechanisms of action of 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone and its potential therapeutic applications.
Métodos De Síntesis
Idebenone can be synthesized through a multi-step process starting with the reaction of 2-methoxyphenol with ethyl acetoacetate to form 2-methoxy-5-methyl-1,4-benzoquinone. This compound is then reacted with decyl bromide to form 6-decyl-2-methoxy-5-methyl-1,4-benzoquinone, which is then reacted with ethyl iodide to form 6-decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone.
Aplicaciones Científicas De Investigación
Idebenone has been extensively studied for its antioxidant properties and its ability to improve mitochondrial function. It has been shown to protect against oxidative stress and to improve cellular respiration in various cell types. Idebenone has also been studied for its potential therapeutic effects in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Friedreich's ataxia.
Propiedades
Número CAS |
154187-42-5 |
|---|---|
Nombre del producto |
6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone |
Fórmula molecular |
C20H32O4 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
2-decyl-5-ethoxy-6-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H32O4/c1-5-7-8-9-10-11-12-13-14-16-15(3)17(21)20(24-6-2)19(23-4)18(16)22/h5-14H2,1-4H3 |
Clave InChI |
XYIIQXBWMZOLPY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OCC)C |
SMILES canónico |
CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OCC)C |
Otros números CAS |
154187-42-5 |
Sinónimos |
3-EtO-DMMQ 6-decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine](/img/structure/B136693.png)
![2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B136697.png)
